1-Oxaspiro[4.7]dodecan-2-ylmethanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[4.7]dodecan-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-10-11-6-9-12(14-11)7-4-2-1-3-5-8-12/h11,13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFXYJNUGUADPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)CCC(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Spirocyclic Systems in Organic Synthesis and Research
Spirocyclic systems are a class of organic compounds where two rings are connected by a single common atom, known as the spiro atom. rsc.org This structural motif is prevalent in numerous natural products and has been increasingly incorporated into the design of pharmaceuticals and functional materials. nih.gov The rigid and defined three-dimensional orientation of the rings in spirocycles can lead to unique biological activities and material properties. nih.gov
In organic synthesis, the construction of spirocyclic frameworks presents a unique set of challenges and opportunities. The creation of the quaternary spirocenter requires precise control over stereochemistry, making the development of stereoselective synthetic methods a key area of research. acs.org Various strategies have been developed to access these complex structures, including intramolecular alkylations, cycloadditions, and rearrangement reactions. acs.org The incorporation of a heteroatom, such as oxygen, into the spirocyclic core to form oxaspirocycles can further modulate the compound's properties, for instance, by improving water solubility. rsc.org
Structural Features and Classification of 1 Oxaspiro 4.7 Dodecan 2 Ylmethanol
1-Oxaspiro[4.7]dodecan-2-ylmethanol is a heterocyclic spiro compound. Its core structure is the 1-oxaspiro[4.7]dodecane ring system, which consists of a five-membered tetrahydrofuran (B95107) ring and an eight-membered cyclooctane (B165968) ring, sharing a common carbon atom as the spirocenter. The nomenclature "[4.7]" indicates the number of atoms in each ring, excluding the spiro atom, that are attached to the spiro atom. In this case, the tetrahydrofuran ring has four atoms (one oxygen and three carbons) and the cyclooctane ring has seven carbon atoms linked to the spiro atom. The parent compound, 1-Oxaspiro[4.7]dodecane, is a colorless liquid. ontosight.ai
The specific compound, this compound, features a hydroxymethyl group (-CH₂OH) attached to the carbon atom at the 2-position of the tetrahydrofuran ring. This functional group introduces a primary alcohol, which can serve as a handle for further chemical modifications.
Table 1: Structural and Chemical Identity of this compound and Related Compounds
| Compound Name | Molecular Formula | Ring System | Key Functional Group |
| This compound | C₁₂H₂₂O₂ | 1-Oxaspiro[4.7]dodecane | Primary Alcohol |
| 1-Oxaspiro[4.7]dodecane | C₁₁H₂₀O | 1-Oxaspiro[4.7]dodecane | Ether |
| 2-(Iodomethyl)-1-oxaspiro[4.7]dodecane | C₁₂H₂₁IO | 1-Oxaspiro[4.7]dodecane | Iodoalkane |
Chemical Reactivity and Derivatization of 1 Oxaspiro 4.7 Dodecan 2 Ylmethanol
Reactions at the Hydroxyl Group
The primary hydroxyl group in 1-Oxaspiro[4.7]dodecan-2-ylmethanol is a key site for various chemical modifications, including esterification, etherification, and oxidation. These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives.
For instance, the hydroxyl group can react with acyl chlorides or carboxylic anhydrides to form corresponding esters. Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce alkyl or aryl groups. Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent used.
Ring-Opening and Ring-Expansion Reactions of the Spirocyclic System
The spirocyclic system of this compound, while relatively stable, can undergo ring-opening or ring-expansion reactions under specific conditions. These transformations are often driven by the release of ring strain, particularly in the five-membered oxolane ring.
Acid-catalyzed or metal-mediated ring-opening reactions can lead to the formation of functionalized dodecane (B42187) derivatives. For example, treatment with a Lewis acid could potentially cleave the ether linkage, yielding a diol. Ring-expansion reactions, though less common, might be induced through specific rearrangement processes, potentially leading to larger heterocyclic systems. nih.govorganic-chemistry.orgyoutube.com The inherent strain in spirocycles can be exploited in synthetic strategies, although challenges in controlling regioselectivity and diastereoselectivity can arise. bris.ac.uk
Functional Group Transformations on the Dodecane Ring
The dodecane ring of this compound, being a saturated carbocycle, is generally less reactive than the functionalized oxolane ring. However, functional group transformations can be performed on this ring, provided that suitable functional groups are already present or can be introduced.
For instance, if the dodecane ring contains a ketone or a double bond, a wide array of well-established organic reactions can be applied. These include reductions, oxidations, additions, and substitutions. The specific transformations would be highly dependent on the nature and position of the functional group on the dodecane ring.
Formation of Novel Derivatives (e.g., Amine, Iodomethyl derivatives)
The versatile structure of this compound serves as a scaffold for the synthesis of novel derivatives with potentially interesting biological or material properties.
Iodomethyl Derivatives: A notable derivative is 2-(Iodomethyl)-1-oxaspiro[4.7]dodecane, which can be synthesized from the parent alcohol. semanticscholar.org This transformation introduces a reactive iodomethyl group, which is a valuable precursor for further functionalization, such as nucleophilic substitution reactions.
Amine Derivatives: The synthesis of amine derivatives is another important derivatization pathway. mdpi.com This can be achieved through various synthetic routes, for example, by converting the hydroxyl group into a leaving group followed by substitution with an amine, or by reductive amination of the corresponding aldehyde. youtube.com These amine derivatives can exhibit a range of pharmacological activities. researchgate.net
Below is a table summarizing the synthesis of a key iodomethyl derivative:
| Precursor | Product | Reagents and Conditions | Yield | Reference |
| (1-Oxaspiro[4.7]dodecan-2-yl)methanol | 2-(Iodomethyl)-1-oxaspiro[4.7]dodecane | Not specified | 96% | semanticscholar.org |
Exploration of Chemoselective and Regioselective Reactions
Given the presence of multiple reactive sites in derivatives of this compound, the exploration of chemoselective and regioselective reactions is a key area of research. mdpi.com
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a molecule containing both a hydroxyl group and a less reactive functional group, it is often possible to selectively react at the hydroxyl group.
Regioselectivity is crucial when a reaction can occur at different positions in a molecule. youtube.com For instance, in ring-opening reactions of the spirocycle, the regioselectivity will determine which C-O bond is cleaved. The outcome of such reactions can often be controlled by the choice of reagents and reaction conditions. organic-chemistry.org The development of highly selective transformations is essential for the efficient synthesis of complex target molecules derived from this compound. thieme-connect.de
Stereochemical Considerations in 1 Oxaspiro 4.7 Dodecan 2 Ylmethanol Chemistry
Chirality and Stereoisomerism in Spirocyclic Architectures
Spiro compounds, defined by two rings connected at a single common atom known as the spiroatom, can exhibit chirality due to their distinct three-dimensional arrangement. semanticscholar.org This chirality can arise from several factors, including the presence of stereogenic centers within the rings or a phenomenon known as axial chirality, where the molecule lacks a chiral center but is chiral as a whole due to a twisted structure. semanticscholar.orgontosight.ai
In the specific case of 1-Oxaspiro[4.7]dodecan-2-ylmethanol , the molecular structure contains two distinct stereogenic centers. The first is the spiro carbon atom, C5, which connects the five-membered tetrahydrofuran (B95107) ring and the eight-membered cyclooctane (B165968) ring. The second stereocenter is the C2 carbon of the tetrahydrofuran ring, which is substituted with a hydroxymethyl group.
The presence of these two stereocenters means that this compound can exist as four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers. The relative orientation of the substituents on the two chiral centers defines the diastereomeric relationship (cis/trans), while the non-superimposable mirror image of each diastereomer constitutes its enantiomer.
Diastereoselective and Enantioselective Synthetic Approaches
The synthesis of specific stereoisomers of complex molecules is a central goal in modern organic chemistry. For spirocyclic systems, achieving high levels of diastereoselectivity and enantioselectivity often requires sophisticated synthetic strategies.
A documented synthesis of (1-Oxaspiro[4.7]dodecan-2-yl)methanol has been reported, starting from its iodo-derivative, 2-(Iodomethyl)-1-oxaspiro[4.7]dodecane . semanticscholar.org While this particular reported synthesis leads to the racemic product, the development of stereoselective syntheses is a field of active research. General approaches to achieve stereocontrol in the synthesis of similar spirocycles include:
Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to construct the spirocyclic framework.
Asymmetric Catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to favor the formation of one enantiomer over the other. np-mrd.org Chiral spiro ligands have proven particularly effective in a variety of asymmetric transformations. np-mrd.org
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a key reaction step. The auxiliary is then removed in a subsequent step.
For instance, diastereoselective syntheses of other oxaspiro compounds have been achieved with high diastereomeric excess through methods like oxidation of phenolic derivatives. bris.ac.uk The choice of synthetic route is critical in selectively producing one of the four possible stereoisomers of this compound.
Conformational Analysis of the Oxaspiro[4.7]dodecane Ring System
Tetrahydrofuran Ring: The five-membered tetrahydrofuran ring is not planar and typically adopts either an "envelope" conformation (where four atoms are coplanar and the fifth is out of plane) or a "twist" conformation (with two adjacent atoms displaced on opposite sides of the plane formed by the other three). The substitution at the C2 position with a hydroxymethyl group will influence the conformational equilibrium of this ring.
Cyclooctane Ring: The eight-membered cyclooctane ring is highly flexible and can exist in several low-energy conformations. The most stable conformations are generally accepted to be from the boat-chair and twist-boat-chair families. The specific conformation adopted by the cyclooctane moiety in this compound will be influenced by the steric demands of the spiro-fused tetrahydrofuran ring and any transannular interactions (interactions between non-adjacent atoms across the ring).
Stereochemical Assignment Methodologies (e.g., X-ray Crystallography, NMR NOESY)
Unambiguously determining the stereochemistry of the products of a synthetic reaction is crucial. Several powerful analytical techniques are employed for the stereochemical assignment of spirocyclic compounds.
X-ray Crystallography: This is considered the gold standard for determining the absolute and relative stereochemistry of a molecule. It provides a precise three-dimensional map of the atoms in a crystalline solid. For the structural elucidation of oxaspirocycles, X-ray diffraction has been successfully used on derivatives. For example, the molecular structure of a di-iodinated derivative of a related oxa-spirocycle has been confirmed using this method, which allows for the unequivocal assignment of the relative stereochemistry. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are invaluable for determining stereochemistry in solution.
1D NMR: The provided ¹H NMR spectrum for (1-Oxaspiro[4.7]dodecan-2-yl)methanol shows characteristic signals, such as multiplets for the protons on the tetrahydrofuran ring and a broad singlet for the hydroxyl proton. semanticscholar.org
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining relative stereochemistry. This experiment detects protons that are close to each other in space (typically within 5 Å). By observing NOE correlations between protons on the hydroxymethyl group and protons on the cyclooctane ring, one can deduce their relative orientation (cis or trans) with respect to the tetrahydrofuran ring. uni.luqmul.ac.ukmdpi.com For many complex spirocyclic systems, NOESY experiments have been essential for assigning the stereochemistry of the final products. thieme-connect.deuni.lu
Computational methods are also increasingly used alongside experimental data to predict the most stable conformations and to correlate calculated NMR chemical shifts with experimental values, further aiding in the stereochemical assignment. google.com
Computational and Theoretical Studies of 1 Oxaspiro 4.7 Dodecan 2 Ylmethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for understanding the electronic nature of a molecule. nrel.gov For 1-Oxaspiro[4.7]dodecan-2-ylmethanol, these methods could provide a detailed picture of its electron distribution, which is key to predicting its reactivity.
A primary focus would be the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the electron-withdrawing effect of the lactone's carbonyl group would likely result in a LUMO localized around the carbonyl carbon, marking it as a prime target for nucleophiles.
Furthermore, mapping the molecule's electrostatic potential surface would visually represent electron-rich and electron-poor regions. This would highlight the electronegative oxygen atoms of the carbonyl and ether groups as sites of negative potential, while the adjacent carbons and the hydroxyl proton would exhibit positive potential. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which are crucial to the compound's behavior in various chemical environments.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The structure of this compound features a rigid five-membered lactone ring fused to a flexible eight-membered cyclooctane (B165968) ring. This arrangement allows for a complex conformational landscape. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the ideal computational methods for exploring these possibilities. ebsco.commdpi.com
Molecular mechanics, using force fields, would be employed to perform a systematic conformational search. This process would identify the various low-energy chair, boat, and twist conformations of the cyclooctane ring and how they are influenced by the spiro fusion to the lactone ring. The goal would be to locate the global minimum energy structure and other stable conformers that might exist in equilibrium.
Following this, molecular dynamics simulations could provide a dynamic view of the molecule's behavior over time. nih.govnih.gov By simulating the motion of all atoms according to the laws of classical mechanics, MD can reveal the pathways and energy barriers for transitions between different conformations. ebsco.com This is particularly important for understanding the flexibility of the cyclooctane ring and how it might influence the accessibility of the reactive sites on the lactone. Such simulations are now routinely applied to systems with tens of thousands of atoms, making the analysis of a single molecule in a solvent environment computationally straightforward. nih.gov
Prediction of Physico-chemical Parameters relevant to research (e.g., XlogP, Collision Cross Section)
While experimental data may be scarce, several key physico-chemical properties of this compound can be reliably predicted using computational algorithms. These parameters are essential for a wide range of research applications, from analytical method development to ADME (absorption, distribution, metabolism, and excretion) modeling in drug discovery.
One such parameter is the logarithm of the octanol-water partition coefficient (XlogP), which indicates the lipophilicity of a molecule. For structurally similar compounds, such as 1-Oxaspiro[4.5]decan-2-one, computational tools have predicted an XlogP value of 1.8. nih.gov Similar calculations for this compound would be expected to yield comparable values, which are useful in predicting its solubility and permeability characteristics.
Another important parameter that can be computationally derived is the Collision Cross Section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and is a critical parameter in ion mobility-mass spectrometry. Computational methods can predict the CCS for different ionic forms of the molecule, aiding in its identification and characterization in complex mixtures. For example, the predicted CCS for a related tetramethyl-1-oxaspiro[4.5]deca-3,6-diene is 139.2 Ų. nih.gov
A summary of computationally predicted properties for this compound, sourced from publicly available databases that utilize such predictive models, is presented below.
| Property | Predicted Value | Source |
| Molecular Formula | C12H22O3 | PubChem |
| Molecular Weight | 214.3 g/mol | PubChem |
| XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 46.5 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Complexity | 239 | PubChem |
Table 1: Computationally Predicted Physico-chemical Properties of this compound. Data sourced from the PubChem database, which uses computational models for prediction.
In Silico Studies of Reaction Mechanisms and Transition States
In silico studies are powerful for elucidating the detailed mechanisms of chemical reactions at an atomic level. nrel.gov For this compound, a key reaction of interest would be the hydrolysis of the lactone ring, a fundamental process in its potential degradation or metabolism.
Using quantum chemical methods, researchers could model the entire reaction pathway for both acid- and base-catalyzed hydrolysis. This would involve:
Locating Reactant and Product Structures: Optimizing the geometries of the initial spiro-lactone and the final ring-opened hydroxy-carboxylic acid.
Identifying Intermediates: Finding the structures of any tetrahedral intermediates formed during the reaction.
Mapping Transition States: Precisely calculating the high-energy transition state structures that connect the reactants, intermediates, and products.
By determining the energies of these stationary points on the potential energy surface, the activation energies for each step of the reaction can be calculated. This provides quantitative insight into the reaction kinetics, allowing for predictions of reaction rates under different conditions. These state-of-the-art quantum chemical approaches can achieve high accuracy, providing a reliable complement to experimental studies. mdpi.com Such computational analysis would clarify whether the reaction proceeds through a concerted or stepwise mechanism and how the stereochemistry of the spiro center influences the reaction's outcome.
Exploration of Diverse Academic Applications for 1 Oxaspiro 4.7 Dodecan 2 Ylmethanol
Role as a Synthetic Building Block in Complex Molecule Construction
The intricate three-dimensional structure of 1-Oxaspiro[4.7]dodecan-2-ylmethanol makes it a valuable chiral precursor and building block in the synthesis of more complex molecules. Its spirocyclic core, which features a cyclooctane (B165968) ring fused to a tetrahydrofuran (B95107) ring containing a hydroxymethyl group, presents multiple reactive sites for chemical modification.
While direct applications are still emerging, the structural motif of this compound is analogous to intermediates used in the construction of macrocyclic and polycyclic frameworks. The synthesis of such complex structures is a significant area of organic chemistry. acs.orgresearchgate.net The inherent ring strain and defined stereochemistry of spirocyclic ethers can guide the stereoselective formation of new bonds, a crucial aspect in the total synthesis of natural products and other complex organic molecules. researchgate.net
The synthesis of this compound itself has been documented, starting from 2-(Iodomethyl)-1-oxaspiro[4.7]dodecane. semanticscholar.org This synthetic accessibility is a key prerequisite for its use as a building block in more elaborate synthetic sequences.
Table 1: Synthesis of this compound semanticscholar.org
| Precursor | Product | Yield |
| 2-(Iodomethyl)-1-oxaspiro[4.7]dodecane | (1-Oxaspiro[4.7]dodecan-2-yl)methanol | 76% |
This table illustrates the documented synthesis of the target compound.
The functional groups of this compound—the hydroxyl group and the ether linkage—offer versatile handles for a variety of chemical transformations. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, enabling its incorporation into a wide range of molecular architectures. The ether linkage, under specific acidic conditions, can be cleaved, leading to ring-opening reactions that can be exploited to form linear or different cyclic structures. escholarship.org
The general class of spirocyclic ethers has been utilized in various synthetic strategies, including rearrangements to form fused bicyclic systems and as templates in stereocontrolled preparations. escholarship.orgacs.org These examples from related compounds underscore the potential synthetic utility of this compound.
Investigations in Materials Science Applications
The unique properties of spiro compounds, including their thermal stability and conformational rigidity, have led to their investigation in the field of materials science.
Spirocyclic compounds, particularly spiroorthoesters and spiroorthocarbonates, are known to be valuable monomers in the development of polymers that exhibit low shrinkage or even expansion upon polymerization. researchgate.netacs.org This property is highly desirable in applications such as dental fillings, high-performance adhesives, and precision castings. While research on the direct polymerization of this compound is not yet published, its structural similarity to other polymerizable spirocyclic ethers suggests its potential as a monomer or co-monomer. The presence of the hydroxyl group could also allow for its incorporation into polyesters and polyurethanes.
Compounds with the oxaspiro[4.7]dodecane skeleton have been explored for use as fragrance components. google.com The specific olfactory properties are highly dependent on the substitution pattern of the spirocyclic core. The structural features of this compound could potentially contribute to unique scent profiles, making it a candidate for investigation in the fragrance industry.
Academic Research into Specific Molecular Interactions (Mechanistic Focus Only)
Mechanistic studies of reactions involving spirocyclic ethers provide fundamental insights into chemical reactivity and stereocontrol. Research on related systems has focused on understanding the formation of spirocyclic ethers through processes like Re2O7-catalyzed isomerization of ketones and the intramolecular trapping of oxonium ions. acs.orgacs.org
Investigations into the acid-catalyzed rearrangements of spirocyclic ethers to fused bicyclic systems have elucidated the mechanistic pathways involved, highlighting the role of carbocation intermediates and the influence of the molecular framework on the reaction outcome. escholarship.org These studies provide a theoretical foundation for predicting and controlling the reactivity of this compound in various chemical transformations. The stereochemistry of the spiro center and the substituent on the tetrahydrofuran ring are expected to play a crucial role in directing the approach of reagents and influencing the stereochemical outcome of reactions.
Enzymatic Inhibition or Activation Studies at a Molecular Level
While specific enzymatic inhibition or activation studies on this compound are not yet prevalent in published literature, the broader class of spiro compounds has demonstrated significant potential in modulating enzyme activity. The unique, rigid, and three-dimensional conformation of spirocyclic systems allows them to fit into specific enzyme active sites, potentially leading to potent and selective inhibition or activation.
Research on other oxaspiro compounds provides a strong rationale for investigating this compound in this context. For instance, spiroethers isolated from German chamomile have been shown to inhibit cytochrome P450 monooxygenases, enzymes crucial in the biosynthesis of certain mycotoxins nih.gov. Specifically, (E)- and (Z)-spiroethers demonstrated dose-dependent inhibition of TRI4, a key enzyme in trichothecene (B1219388) biosynthesis, with IC₅₀ values of 27.1 µM and 103 µM, respectively nih.gov. This suggests that the oxaspiro moiety can be a key pharmacophore for enzyme inhibition.
Furthermore, spiro-oxindole skeleton compounds have been identified as effective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy mdpi.com. One such inhibitor exhibited an IC₅₀ of 7.9 μM, highlighting the potential of the spiro scaffold in designing enzyme inhibitors for therapeutic purposes mdpi.com. Spirobisnaphthalenes have also been shown to inhibit human carbonic anhydrase (hCA) isoforms I and II, with Kᵢ values in the micromolar range tandfonline.com. These findings underscore the broad enzymatic inhibitory potential of spirocyclic structures.
Given these precedents, this compound represents a promising candidate for screening against a variety of enzymes. Its oxaspiro core, combined with a flexible methanol (B129727) side chain, could allow for specific interactions within enzyme active sites.
Table 1: Examples of Enzymatic Inhibition by Structurally Related Spiro Compounds
| Spiro Compound Class | Target Enzyme | Reported Activity (IC₅₀/Kᵢ) | Source |
| Spiroethers | Cytochrome P450 monooxygenase (TRI4) | (E)-spiroether: 27.1 µM (IC₅₀)(Z)-spiroether: 103 µM (IC₅₀) | nih.gov |
| Spiro-oxindoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | 7.9 μM (IC₅₀) | mdpi.com |
| Spirobisnaphthalenes | Human Carbonic Anhydrase I (hCA I) | Kᵢ values ranging from 1.60–460.42 µM | tandfonline.com |
| Spirobisnaphthalenes | Human Carbonic Anhydrase II (hCA II) | Kᵢ values ranging from 0.39–419.42 µM | tandfonline.com |
Receptor Binding Studies in Model Systems
The unique stereochemistry of spiro compounds makes them attractive scaffolds for designing ligands that can bind with high affinity and selectivity to biological receptors. While direct receptor binding studies for this compound are not yet available, research on analogous structures indicates a strong potential for such interactions.
For example, a series of 1-azaspiro[4.5]decan-10-yl amides were synthesized and evaluated for their opioid receptor binding profiles nih.gov. Certain tertiary amides within this series demonstrated potent and selective binding to the µ-opioid receptor nih.gov. This highlights the ability of the spirocyclic framework to orient functional groups in a precise manner, which is critical for selective receptor recognition.
The general methodology for such investigations often involves radioligand receptor binding assays. In these assays, a radiolabeled ligand with known affinity for a specific receptor is used in competition with the test compound nih.gov. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki) nih.gov. Such studies are fundamental in the early stages of drug discovery to identify and optimize new receptor ligands.
The structure of this compound, with its defined stereocenter at the spiro atom and the hydroxyl group, presents opportunities for specific hydrogen bonding and other interactions within a receptor's binding pocket. This makes it a compelling candidate for screening against a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels, which are common targets for therapeutic agents.
Table 2: Receptor Binding Data for a Structurally Related Spiro Compound Series
| Compound Series | Target Receptor | Key Finding | Source |
| 1-Azaspiro[4.5]decan-10-yl amides | Opioid Receptors | Selected tertiary amides showed potent and selective µ-receptor binding. | nih.gov |
Exploration of Potential Biological Activities through in vitro Mechanistic Assays
In vitro mechanistic assays are crucial for elucidating the biological effects of a compound at the cellular and molecular level. While specific data for this compound is not yet published, the broader class of oxaspiro compounds has been the subject of various in vitro studies, revealing a range of biological activities.
For instance, a study on the secondary metabolites of the fungus Aspergillus terreus identified the compound 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione ekb.eg. This compound was part of a mixture of metabolites evaluated for its cytotoxic effects against various human cancer cell lines, including lung (A549), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF7) ekb.eg. The study found that the viability and IC₅₀ were concentration, cell type, and metabolite dependent, with histopathological changes indicating induced apoptosis ekb.eg. Another study reported the antibacterial activity of 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative Escherichia coli nih.gov.
Furthermore, spiro-β-lactone-γ-lactam scaffolds have been synthesized and screened for their ability to alter the viability of cancer cells researchgate.net. These examples demonstrate that the oxaspiro motif can be a component of molecules with significant biological effects, warranting further investigation of compounds like this compound in similar assays.
Table 3: Examples of in vitro Biological Activities of Related Oxaspiro Compounds
| Compound | Assay Type | Cell Line(s)/Organism(s) | Observed Effect | Source |
| 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione | Cytotoxicity Assay | A549, HepG2, MCF7 | Part of a mixture showing concentration and cell-type dependent cytotoxicity. | ekb.eg |
| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Antibacterial Activity | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Bacteriostatic effect, particularly against Gram-positive strains. | nih.gov |
Applications in Fragrance and Flavor Chemistry (as related to spiro compounds)
Spirocyclic compounds are well-represented in the field of fragrance and flavor chemistry, prized for their often complex and unique olfactory properties. Their rigid, three-dimensional structures can lead to specific interactions with olfactory receptors, resulting in a wide range of scents, including woody, fruity, and ambery notes nih.gov. While the specific olfactory profile of this compound has not been publicly detailed, the presence of the oxaspiro structure is significant.
The parent compound, 1-oxaspiro[4.5]decan-2-one, is listed as a fragrance ingredient by the International Fragrance Association (IFRA) nih.gov. Furthermore, a patent for malodor reduction compositions includes 1-oxaspiro[4.7]dodecane, indicating its potential utility in controlling or modifying scents google.com. The introduction of a hydroxymethyl group, as in this compound, can significantly alter the volatility and polarity of the molecule, which in turn would influence its odor profile and potential applications in fragrance formulations. The synthesis of such derivatives is a common strategy in the fragrance industry to fine-tune scent characteristics and performance. The investigation into the sensory properties of this compound could therefore be a fruitful area of research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-Oxaspiro[4.7]dodecan-2-ylmethanol in academic laboratories?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via acid-catalyzed cyclization of diols or epoxide intermediates. For example, analogous compounds like 8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol (PubChem CID: DTXSID20502854) are synthesized using alcohol protection and ring-closing strategies . Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to stabilize the spirocyclic structure.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectral characterization (¹H/¹³C NMR, IR, and high-resolution mass spectrometry) with computational validation. For instance, PubChem-derived InChI and SMILES strings (e.g.,
InChI=1S/C10H18O3/c1-9(8-11)2-4-10(5-3-9)12-6-7-13-10/h11H,2-8H2,1H3) provide reference data for spectral matching . Advanced tools like Gaussian-based DFT calculations can predict NMR shifts for cross-verification.
Q. What initial biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Prioritize assays based on structural analogs. For example, related spirocyclic alcohols show cytotoxicity (e.g., IC₅₀ = 20 µM in MCF-7 breast cancer cells) and antioxidant activity (e.g., liver homogenate models) . Standardize assays using cell viability (MTT/WST-1) and ROS scavenging (DCFH-DA) protocols, ensuring replicates to account for biological variability.
Advanced Research Questions
Q. How can contradictory data in reported biological activities be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, compound solubility). For example, neuroprotective effects in neuronal cells may lack quantifiable IC₅₀ values due to model complexity . Address this by:
- Conducting dose-response curves across multiple cell lines.
- Validating solubility/stability via HPLC-UV or LC-MS.
- Cross-referencing with orthogonal assays (e.g., caspase-3 activation for apoptosis).
Q. What strategies improve synthetic yield of this compound?
- Methodological Answer : Optimize ring-closing steps using catalysts like BF₃·OEt₂ or enzymatic systems (e.g., lipases for stereoselective alcohol activation). Solvent selection (e.g., THF for polar aprotic conditions) and temperature gradients (e.g., 0°C to room temperature) can minimize side reactions . Monitor intermediates via TLC/GC-MS to adjust reaction kinetics.
Q. Which computational methods predict reactivity and regioselectivity in derivative synthesis?
- Methodological Answer : Use molecular docking (AutoDock Vina) to map interaction sites for biological targets, and DFT (Gaussian 16) to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic regions. For example, analogs like 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one show reactivity patterns predictable via Mulliken charge analysis .
Q. How to design stable formulations for in vivo studies?
- Methodological Answer : Assess physicochemical properties (logP, pKa) using tools like MarvinSketch. For analogs with logP ~2.5 (indicating moderate lipophilicity), use PEG-based nanoemulsions or cyclodextrin inclusion complexes to enhance bioavailability . Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
